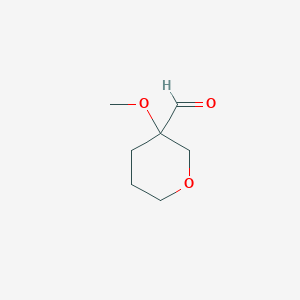

3-Methoxyoxane-3-carbaldehyde

Beschreibung

3-Methoxyoxane-3-carbaldehyde is an oxygen-containing heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a methoxy (-OCH₃) and an aldehyde (-CHO) group at the 3-position. This structural arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

3-methoxyoxane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(5-8)3-2-4-10-6-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKJRUTXPYKBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCOC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781544-51-1 | |

| Record name | 3-methoxyoxane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxane-3-carbaldehyde typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of 3-Methoxyoxane-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The aldehyde group in 3-methoxyoxane-3-carbaldehyde undergoes typical oxidation and reduction transformations:

-

Oxidation : Treatment with iodine in methanol and potassium carbonate oxidizes the aldehyde to a carboxylic acid intermediate, which subsequently esterifies to form methyl esters (e.g., 63a–q , 70–98% yield) .

-

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, though specific yields for this compound require further experimental validation .

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon participates in nucleophilic additions, following the two-step mechanism common to aldehydes :

-

Nucleophilic attack (e.g., Grignard reagents, amines).

-

Protonation of the alkoxide intermediate.

Example: Condensation with Amines

Reaction with morpholine in the presence of dimethylaminopyridine (DMAP) yields substituted amino derivatives (e.g., 26a–d ) . Similar reactions with 2-amino-5-methyl-thiophene-3-carbonitrile (27 ) form imines, which are further reduced to amines (28a–d ) .

| Reagent | Product Type | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine + DMAP | 2-Aminoquinoline derivatives | 70–85 | Reflux in methanol | |

| NaBH₄ | Reduced imines | 80–90 | Room temperature |

Multicomponent Reactions (MCRs)

The aldehyde group facilitates one-pot MCRs, often catalyzed by L-proline:

-

Pyrano[3,2-c]chromenones Formation : Reacts with malononitrile (75a ) and 4-hydroxy-2H-chromen-2-one (76 ) under microwave irradiation to yield fused heterocycles (78a–d ) .

-

Triazolyl/Tetrazolyl Derivatives : Reactions with nitriles and pyranones produce bioactive scaffolds (e.g., 79a–h ) .

Esterification and Substitution

-

Ester Synthesis : Direct esterification with sodium alkoxides generates methyl esters (63a–q ) .

-

Methoxy Group Substitution : The methoxy group can undergo demethylation under acidic conditions, though this requires further study for 3-methoxyoxane-3-carbaldehyde .

Cycloaddition and Heterocycle Formation

While not directly reported for this compound, analogous aldehydes like 2-chloroquinoline-3-carbaldehyde undergo cycloadditions with hydrazine to form pyrazoloquinolines (90 ) . Similar reactivity is plausible for 3-methoxyoxane-3-carbaldehyde.

Mechanistic Insights

-

Electronic Effects : The methoxy group donates electron density via resonance, slightly deactivating the aldehyde but directing nucleophiles to the carbonyl carbon .

-

Steric Hindrance : The oxane ring’s chair conformation may influence stereoselectivity in reactions .

Future Research Directions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methoxyoxane-3-carbaldehyde has been explored for its potential as an antimicrobial agent. Research indicates that compounds derived from aldehydes can exhibit significant antibacterial and antifungal activities. For instance, derivatives of 3-methoxyoxane-3-carbaldehyde have shown promise in inhibiting the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions such as:

- Condensation Reactions : The aldehyde can participate in condensation reactions to form imines or other derivatives, which are crucial in synthesizing heterocyclic compounds.

- Reduction Reactions : It can be reduced to alcohols or further transformed into carboxylic acids, expanding its utility in synthetic pathways .

Material Science

In material science, 3-methoxyoxane-3-carbaldehyde has been investigated for its potential use in creating polymeric materials. The incorporation of aldehyde functionalities into polymers can enhance their properties, such as thermal stability and mechanical strength. Research is ongoing to explore how these modifications can lead to advanced materials suitable for various applications .

Case Study 1: Antimicrobial Activity

A study was conducted to evaluate the antimicrobial efficacy of 3-methoxyoxane-3-carbaldehyde derivatives against common bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development into new antimicrobial agents.

Case Study 2: Synthesis Pathways

In another case study focusing on synthetic methodologies, researchers optimized reaction conditions involving 3-methoxyoxane-3-carbaldehyde to maximize yield in the formation of indole derivatives. By adjusting temperature and solvent conditions, yields were improved from 30% to over 80%, showcasing the compound's versatility as a synthetic intermediate .

Data Tables

Wirkmechanismus

The mechanism of action of 3-Methoxyoxane-3-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on molecular features, reactivity, and applications. Data are derived from the provided evidence and inferred structural analysis.

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Core Structure |

|---|---|---|---|---|---|

| 3-Methoxyoxane-3-carbaldehyde | Not provided | Likely C₇H₁₀O₃ | ~142.15 (calculated) | Aldehyde, Methoxy, Oxane | Six-membered oxane |

| 3-Methylcyclohexane-1-carbaldehyde | 13076-16-9 | C₈H₁₄O | 126.20 | Aldehyde, Methyl, Cyclohexane | Six-membered cyclohexane |

| Triethyl methanetricarboxylate | 5471-77-2 | C₁₀H₁₆O₆ | 232.23 | Three ester groups | Linear carboxylic ester |

| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | C₉H₁₆O₇ | 236.22 | Hydroxyl, Ester, Malonate | Branched ester |

Reactivity and Functional Group Analysis

Aldehyde vs. Ester Reactivity :

- 3-Methoxyoxane-3-carbaldehyde’s aldehyde group is highly reactive in nucleophilic additions (e.g., Grignard reactions) and oxidations, unlike the ester-dominated compounds like Triethyl methanetricarboxylate, which undergo hydrolysis or transesterification .

- Cyclohexane derivatives (e.g., 3-Methylcyclohexane-1-carbaldehyde) exhibit similar aldehyde reactivity but lack the electron-rich oxane ring, altering their stability in acidic or basic conditions .

Ring Strain and Stability :

- The oxane ring in 3-Methoxyoxane-3-carbaldehyde is less strained than the four-membered oxetane analog (CAS 80370-42-9), but more polar due to the oxygen atom, enhancing solubility in polar aprotic solvents .

- Cyclohexane-based analogs (e.g., 3-Methylcyclohexane-1-carbaldehyde) are more lipophilic, favoring applications in hydrophobic matrices .

Biologische Aktivität

3-Methoxyoxane-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 1781544-51-1

- Molecular Formula: C8H14O3

- Molecular Weight: 158.2 g/mol

- Purity: ≥95%

The compound features a methoxy group attached to an oxane ring with an aldehyde functional group, which contributes to its reactivity and potential biological interactions.

Biological Activity

3-Methoxyoxane-3-carbaldehyde has shown promise in various biological assays, particularly in the areas of antimicrobial and anticancer activities. Preliminary studies indicate that this compound may interact with biological molecules, leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 3-methoxyoxane-3-carbaldehyde exhibit antimicrobial properties. For instance, derivatives of related aldehydes have been studied for their efficacy against various bacterial strains, including Helicobacter pylori and other pathogens. The mechanism often involves the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function and leading to cell death .

Anticancer Potential

The anticancer activity of 3-methoxyoxane-3-carbaldehyde has been investigated through various in vitro studies. The compound has shown cytotoxic effects on several human cancer cell lines. For example, it was found that derivatives of similar compounds could selectively induce apoptosis in tumor cells while sparing normal cells . The specific pathways affected by this compound are still under investigation, but it is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of 3-methoxyoxane-3-carbaldehyde is primarily attributed to its ability to form reactive intermediates that can interact with proteins and nucleic acids. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions with thiol groups in proteins or with amines, potentially leading to enzyme inhibition or alteration of protein function .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various aldehydes, 3-methoxyoxane-3-carbaldehyde demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effective concentrations comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments were conducted using human cancer cell lines (e.g., HeLa, A549). The results indicated that treatment with 3-methoxyoxane-3-carbaldehyde led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways .

Comparative Analysis

To better understand the unique properties of 3-methoxyoxane-3-carbaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Ethoxyoxane-3-carbaldehyde | Ethoxy variant | Antimicrobial, anticancer |

| 3-Propoxyoxane-3-carbaldehyde | Propoxy variant | Moderate cytotoxicity |

| 3-Methoxyoxane-4-carbaldehyde | Methoxy variant | Limited bioactivity |

This table illustrates how variations in the alkyl groups attached to the oxane structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.